7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.: 83688-40-8
Cat. No.: VC3925595
Molecular Formula: C12H10O4
Molecular Weight: 218.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83688-40-8 |
|---|---|
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.2 g/mol |
| IUPAC Name | 7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C12H10O4/c13-6-4-9(14)11-7-2-1-3-8(7)12(15)16-10(11)5-6/h4-5,13-14H,1-3H2 |
| Standard InChI Key | JZDAPLLTAVOOGR-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O |
| Canonical SMILES | C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O |
Introduction
Chemical Identity and Structural Characteristics
7,9-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS: 83688-40-8) is a polycyclic aromatic compound belonging to the chromenone class. Its molecular formula, C₁₂H₁₀O₄, corresponds to an average mass of 218.21 g/mol and a monoisotopic mass of 218.0579 g/mol . The structure features a bicyclic framework comprising a benzene ring fused to a cyclopentane moiety, with a ketone group at position 4 and hydroxyl groups at positions 7 and 9 (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₄ |
| Average Mass | 218.21 g/mol |
| Monoisotopic Mass | 218.0579 g/mol |
| IUPAC Name | 7,9-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
| ChemSpider ID | 4479841 |
The presence of two hydroxyl groups enhances its polarity and potential for hydrogen bonding, influencing both reactivity and biological interactions .
Biosynthesis and Biotransformation
| Substrate | Biocatalyst | Product | Key Modification |
|---|---|---|---|
| 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | A. brasiliensis | 7,9-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | C-9 hydroxylation |
This biogenetic route highlights the role of microbial systems in generating structurally complex derivatives under mild conditions .
Chemical Properties and Reactivity
The compound’s reactivity is governed by its hydroxyl and ketone functionalities:
Oxidation
The 7,9-dihydroxy groups are susceptible to oxidation, potentially forming quinone derivatives. For example, treatment with KMnO₄ under acidic conditions could oxidize the catechol-like structure to a dicarbonyl compound.
Reduction
The ketone at position 4 can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding dihydro derivatives.
Electrophilic Substitution
The electron-rich aromatic system permits substitutions at positions ortho and para to the hydroxyl groups. Halogenation with Br₂ in acetic acid may introduce bromine at position 8 or 10.
Challenges and Future Directions
Current limitations include:
-
Synthetic Accessibility: Chemical synthesis routes remain undeveloped, relying solely on biotransformation .
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Pharmacological Data: No in vivo or clinical studies exist to confirm hypothesized activities.
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Structure-Activity Relationships: The impact of the 9-hydroxy group on bioactivity is unknown.
Proposed research priorities:
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Optimizing chemical synthesis for scalable production.
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Screening against disease-relevant targets (e.g., kinases, GPCRs).
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Investigating synergistic effects with existing therapeutics.
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